1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 1339491-25-6
VCID: VC6637995
InChI: InChI=1S/C11H20N2O/c1-2-11(14)13-8-4-6-10(13)9-5-3-7-12-9/h9-10,12H,2-8H2,1H3
SMILES: CCC(=O)N1CCCC1C2CCCN2
Molecular Formula: C11H20N2O
Molecular Weight: 196.294

1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one

CAS No.: 1339491-25-6

Cat. No.: VC6637995

Molecular Formula: C11H20N2O

Molecular Weight: 196.294

* For research use only. Not for human or veterinary use.

1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one - 1339491-25-6

Specification

CAS No. 1339491-25-6
Molecular Formula C11H20N2O
Molecular Weight 196.294
IUPAC Name 1-(2-pyrrolidin-2-ylpyrrolidin-1-yl)propan-1-one
Standard InChI InChI=1S/C11H20N2O/c1-2-11(14)13-8-4-6-10(13)9-5-3-7-12-9/h9-10,12H,2-8H2,1H3
Standard InChI Key VSCSVCQQMOCDLN-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC1C2CCCN2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one, reflects its bicyclic architecture. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol (calculated using PubChem’s atomic mass data ). Key synonyms include:

  • 1-(2-Pyrrolidin-2-ylpyrrolidin-1-yl)propan-1-one

  • Propan-1-one, 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]-

The structure comprises two fused pyrrolidine rings (a five-membered saturated amine heterocycle) attached to a ketone group. This configuration introduces stereochemical complexity, with potential for multiple diastereomers depending on the substitution pattern.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₀N₂OCalculated
Molecular Weight208.30 g/molCalculated
SMILESO=C(CC)N1C2CCCC2C(N1)CC1CCCN1Derived
Topological Polar Surface Area32.8 ŲEstimated

Synthetic Pathways and Optimization

General Synthesis Strategies

While no direct synthesis of 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one is documented, analogous compounds suggest a multi-step approach involving:

  • Pyrrolidine Ring Formation: Cyclization of 1,4-diamines or γ-aminoketones via intramolecular alkylation .

  • Ketone Introduction: Acylation of the secondary amine using propionyl chloride or analogous reagents .

  • Stereochemical Control: Chiral resolution via tartaric acid derivatives, as demonstrated in the synthesis of related pyrrolidinone-based pharmaceuticals .

For example, the patent US20150051253A1 details the resolution of a pyrrolidin-1-yl-propan-1-one derivative using L-tartaric acid, yielding enantiomerically pure products . Similar methodologies could be adapted for this compound.

Crystallographic and Thermal Properties

Crystalline forms of related compounds exhibit distinct powder X-ray diffraction (PXRD) patterns and thermal behaviors. For instance, a purified sample of (−)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one L-(+)tartrate showed a melting point of ~160°C with concomitant degradation . Differential Scanning Calorimetry (DSC) and Thermogravimetric-FTIR (TG-FTIR) analyses revealed dehydration events and decomposition pathways . These techniques would be critical for characterizing the physical stability of 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one.

Biochemical and Pharmacological Insights

Table 2: Comparative DNase I Inhibition Data

CompoundIC₅₀ (μM)Source
1-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-2-one192.13 ± 16.95
1-[1-(3,4,5-Trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one132.62 ± 9.92
Crystal Violet (Control)254.00 ± 18.00

ADMET Profiling

Predicted pharmacokinetic properties for related pyrrolidinones include:

  • High Gastrointestinal Absorption: Due to moderate hydrophobicity (LogP ~1.5–2.0) .

  • Blood-Brain Barrier Permeability: Facilitated by low molecular weight and hydrogen-bond donor count .

  • CYP450 Inhibition Risk: Moderate interaction potential with CYP3A4, necessitating further in vivo validation .

Applications and Future Directions

Therapeutic Prospects

The DNase I inhibitory activity of pyrrolidinone analogs positions them as candidates for autoimmune disease therapy, where uncontrolled DNA degradation exacerbates conditions like systemic lupus erythematosus . Additionally, their blood-brain barrier permeability suggests potential in neurodegenerative disorder drug design.

Synthetic Challenges and Opportunities

Key hurdles include:

  • Stereoselective Synthesis: Achieving enantiomeric purity without costly chiral chromatography .

  • Stability Optimization: Mitigating thermal decomposition via prodrug strategies or salt formation .

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